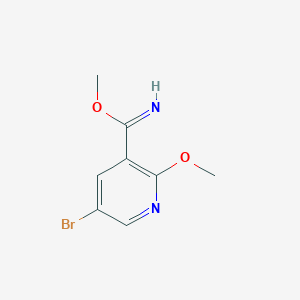
Methyl 5-bromo-2-methoxynicotinimidate
描述
Methyl 5-bromo-2-methoxynicotinimidate, also known as 5-Bromo-2-methoxy-N-methylnicotinimidate, is a compound of the organic class of compounds known as nicotinimidates. Nicotinimidates are derivatives of nicotinic acid, and are used in various scientific research applications. This compound is widely used in organic synthesis, and can be used to synthesize a variety of compounds, including biologically active compounds.
科学研究应用
Methyl 5-bromo-2-methoxynicotinimidate has a wide range of scientific research applications. It has been used to synthesize a variety of compounds, including biologically active compounds. It has also been used as a reagent in organic synthesis, and as a catalyst in a number of reactions. It has also been used in the synthesis of various drugs, such as antibiotics, antifungals, and antivirals.
作用机制
Methyl 5-bromo-2-methoxynicotinimidate acts as a catalyst in organic synthesis reactions. It acts as a proton acceptor, and facilitates the transfer of protons from one molecule to another. This facilitates the formation of new bonds between molecules, which can then be used to synthesize new compounds.
Biochemical and Physiological Effects
Methyl 5-bromo-2-methoxynicotinimidate has no known biochemical or physiological effects. It is not used in any medical or therapeutic applications, and is not known to interact with any biological systems.
实验室实验的优点和局限性
Methyl 5-bromo-2-methoxynicotinimidate has a number of advantages when used in laboratory experiments. It is a relatively inexpensive reagent, and is widely available. It is also relatively easy to use, and can be used in a variety of reactions. However, it is important to note that it is not a particularly stable compound, and can easily be degraded by exposure to light or heat.
未来方向
There are a number of potential future directions for the use of methyl 5-bromo-2-methoxynicotinimidate. It could be used to synthesize a variety of new compounds, including biologically active compounds. It could also be used as a catalyst in organic synthesis reactions, and could be used to synthesize a variety of drugs. Additionally, it could be used as a reagent in a number of reactions, such as in the synthesis of peptides and proteins. Finally, it could be used to develop new methods for the synthesis of compounds, such as new catalysts or new methods of synthesis.
属性
IUPAC Name |
methyl 5-bromo-2-methoxypyridine-3-carboximidate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O2/c1-12-7(10)6-3-5(9)4-11-8(6)13-2/h3-4,10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIIRVEHCDNSJOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)Br)C(=N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


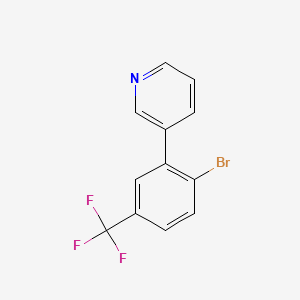
![Methyl 2-[5-amino-3-(3-pyridyl)pyrazol-1-yl]acetate](/img/structure/B1472135.png)

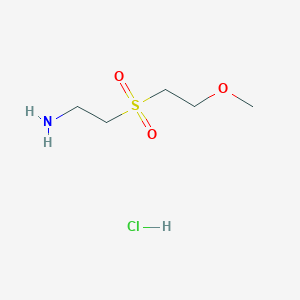
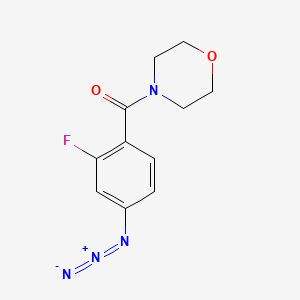
![6-Chloro-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1472139.png)
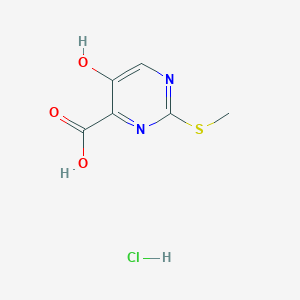
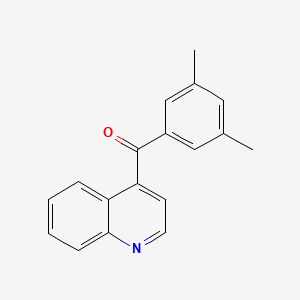
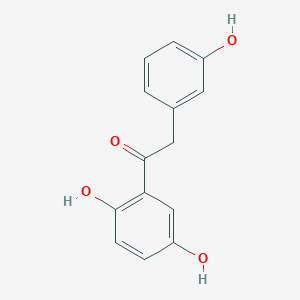
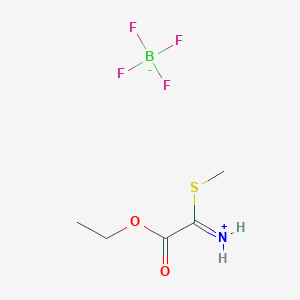
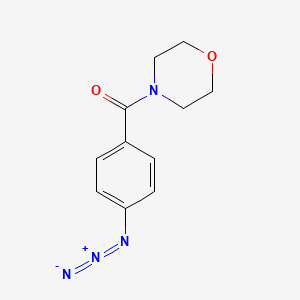
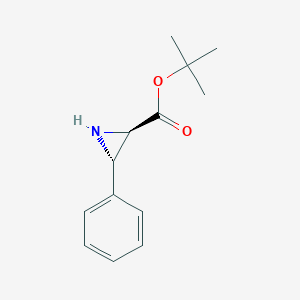
![2,2-dimethyl-4H-naphtho[2,3-d][1,3]dioxin-9-ol](/img/structure/B1472152.png)